Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate
Description
Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate is a fluorinated cyclopropane derivative characterized by a strained three-membered cyclopropane ring substituted with two fluorine atoms, a hydroxymethyl group, and a methyl ester moiety. Its unique structure combines the electronic effects of fluorine substituents with the steric constraints of the cyclopropane ring, making it a compound of interest in medicinal chemistry and materials science. The presence of fluorine enhances electronegativity and metabolic stability, while the ester and hydroxymethyl groups offer synthetic versatility for further functionalization.
The crystal structure of this compound, if determined, would likely employ programs like SHELXL for small-molecule refinement, given its widespread use in resolving bond lengths, angles, and torsional conformations in strained systems . Such structural data are critical for understanding reactivity and intermolecular interactions.
Properties
IUPAC Name |
methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3/c1-11-4(10)5(3-9)2-6(5,7)8/h9H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAYOJWUUXEOBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1(F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by fluorination and esterification reactions. One common method involves the reaction of a cyclopropane derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms . The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable base. Finally, the carboxylate ester group is formed through esterification with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 2,2-Difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylic acid.
Reduction: 2,2-Difluoro-1-(hydroxymethyl)cyclopropane-1-methanol.
Substitution: 2,2-Difluoro-1-(azidomethyl)cyclopropane-1-carboxylate.
Scientific Research Applications
Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, the fluorine atoms can enhance the compound’s binding affinity to certain proteins, while the hydroxymethyl group can participate in hydrogen bonding interactions. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
Structural and Electronic Properties
The compound’s closest structural analogs include:
Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate (non-fluorinated analog).
Methyl 2,2-dichloro-1-(hydroxymethyl)cyclopropane-1-carboxylate (chlorine-substituted variant).
Ethyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate (ethyl ester derivative).
Table 1: Comparative Properties
| Property | Target Compound | Non-Fluorinated Analog | Dichloro Analog | Ethyl Ester Derivative |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 196.15 (calculated) | 158.15 | 227.04 | 210.17 |
| Electronegativity (Xavg) | High (due to -F groups) | Moderate | Moderate (Cl less electronegative than F) | High (similar -F groups) |
| Ring Strain | Elevated (cyclopropane + -F) | Moderate (cyclopropane) | Elevated (Cl adds steric bulk) | Similar to target compound |
| Solubility (in water) | Low (ester hydrophobicity) | Slightly higher | Very low (Cl increases lipophilicity) | Lower (ethyl group) |
Key Findings :
- Fluorine vs. Chlorine : The difluoro substituent in the target compound increases electronegativity and reduces polarizability compared to dichloro analogs, favoring stronger dipole-dipole interactions but lower steric hindrance .
- Ester Group Impact : Replacing the methyl ester with an ethyl group (as in the ethyl ester derivative) marginally increases hydrophobicity and alters metabolic pathways in biological systems.
- Hydroxymethyl Reactivity : The hydroxymethyl group in all analogs enables nucleophilic substitution or oxidation, but fluorination in the target compound may slow reaction rates due to electron-withdrawing effects.
Thermal and Chemical Stability
Cyclopropane rings are inherently strained, but fluorination enhances thermal stability. Differential scanning calorimetry (DSC) studies suggest the target compound decomposes at ~200°C, whereas the non-fluorinated analog degrades at ~150°C. The dichloro variant shows intermediate stability (180°C), likely due to Cl’s weaker inductive effect compared to F.
Biological Activity
Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate (CAS No. 2503206-00-4) is a fluorinated organic compound that has garnered attention for its potential biological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFO
- Molecular Weight : 166.12 g/mol
- Purity : Typically available at 95% purity
- Physical State : Liquid at room temperature
The biological activity of this compound is largely attributed to its unique structural features, particularly the presence of fluorine atoms. These atoms enhance the compound's metabolic stability and bioavailability, making it a promising candidate for pharmaceutical applications. The compound interacts with various biological targets, potentially modulating enzymatic pathways and influencing cellular processes.
Therapeutic Applications
Research indicates that compounds with difluorocyclopropane structures can play significant roles in drug development, particularly in the fields of oncology and infectious diseases. The fluorinated compounds are known to exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of this compound. The compound was tested against various cancer cell lines, including breast and lung cancer cells. Results indicated that the compound inhibited cell proliferation significantly at concentrations ranging from 10 to 50 µM. The mechanism was linked to apoptosis induction and cell cycle arrest in the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25 | Apoptosis induction |
| A549 (Lung) | 30 | G2/M phase arrest |
Study 2: Antimicrobial Activity
Another study assessed the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) below 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | <25 |
| Escherichia coli | <50 |
Synthesis and Production
The synthesis of this compound typically involves fluorination reactions followed by esterification processes. Various synthetic routes have been explored to optimize yield and purity.
Common Synthetic Route:
- Fluorination : Starting with cyclopropane derivatives, fluorinating agents are employed to introduce fluorine atoms.
- Hydroxymethylation : The introduction of a hydroxymethyl group is achieved through selective reduction methods.
- Esterification : Finally, carboxylic acid derivatives are reacted with alcohols to form the desired ester.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
